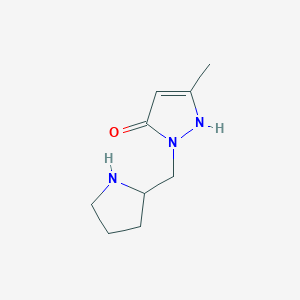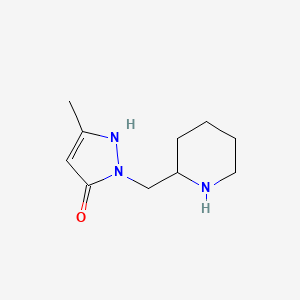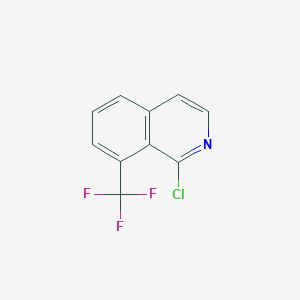
1-Chloro-8-(trifluoromethyl)isoquinoline
Overview
Description
“1-Chloro-8-(trifluoromethyl)isoquinoline” is a chemical compound with the molecular formula C10H5ClF3N . It has a molecular weight of 231.6 g/mol .
Synthesis Analysis
The synthesis of “1-Chloro-8-(trifluoromethyl)isoquinoline” and similar compounds is a topic of ongoing research. For instance, one study discusses the synthesis of novel fluorescent molecules based on 1,8-naphthalimide derivatives . Another study provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular structure of “1-Chloro-8-(trifluoromethyl)isoquinoline” consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .Physical And Chemical Properties Analysis
“1-Chloro-8-(trifluoromethyl)isoquinoline” has a density of 1.4±0.1 g/cm3 and a boiling point of 296.3±35.0 °C at 760 mmHg .Scientific Research Applications
Agrochemicals
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests .
- Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceuticals
- Application : Several TFMP derivatives are used in the pharmaceutical industry .
- Results : Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Products
- Application : TFMP derivatives are also used in the veterinary industry .
- Results : Two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Fluorinated Heterocycles
- Application : The synthesis of fluorinated molecules, including 1-(trifluoromethyl)isoquinolines, has attracted much attention within the chemical community .
- Method : One method involves a copper-catalyzed reaction of isoquinoline-N-oxide with Togni reagent . This reaction proceeds smoothly under mild conditions with high efficiency .
- Results : This method provides a facile route for the construction of fluorinated isoquinolines .
Development of Fluorinated Organic Compounds
- Application : The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
- Method : Different methods have been reported for the incorporation of fluoro-containing groups into organic compounds .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Generation of Natural-Product-Like Compounds
- Application : The generation of natural-product-like compounds with privileged scaffolds using the strategy of diversity-oriented synthesis .
- Method : One method involves a silver(I)-catalyzed reaction of 2-alkynylaryl aldimine with trimethyl(trifluoromethyl)silane .
- Results : This method provides an efficient route to 1-(trifluoromethyl)-1,2-dihydroisoquinolines .
Synthesis of Fluorinated Heterocycles
- Application : The synthesis of fluorinated molecules, including 1-(trifluoromethyl)isoquinolines, has attracted much attention within the chemical community .
- Method : One method involves a copper-catalyzed reaction of isoquinoline-N-oxide with Togni reagent . This reaction proceeds smoothly under mild conditions with high efficiency .
- Results : This method provides a facile route for the construction of fluorinated isoquinolines .
Development of Fluorinated Organic Compounds
- Application : The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
- Method : Different methods have been reported for the incorporation of fluoro-containing groups into organic compounds .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Generation of Natural-Product-Like Compounds
- Application : The generation of natural-product-like compounds with privileged scaffolds using the strategy of diversity-oriented synthesis .
- Method : One method involves a silver(I)-catalyzed reaction of 2-alkynylaryl aldimine with trimethyl(trifluoromethyl)silane .
- Results : This method provides an efficient route to 1-(trifluoromethyl)-1,2-dihydroisoquinolines .
Safety And Hazards
properties
IUPAC Name |
1-chloro-8-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-8-6(4-5-15-9)2-1-3-7(8)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZMKOLPFSYKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-8-(trifluoromethyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



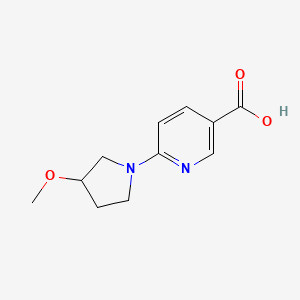
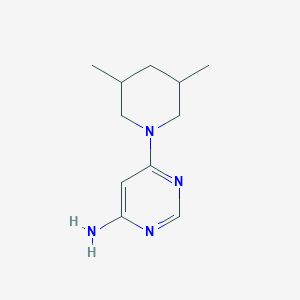
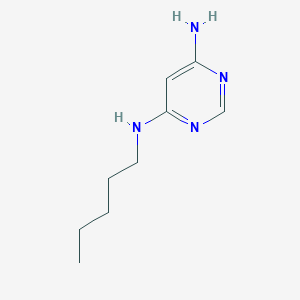
![5-Azaspiro[3.4]octane oxalate](/img/structure/B1471253.png)
![{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid](/img/structure/B1471254.png)
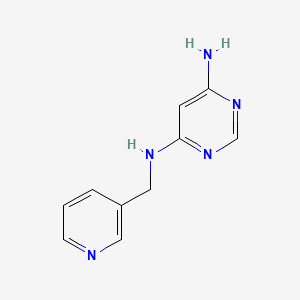
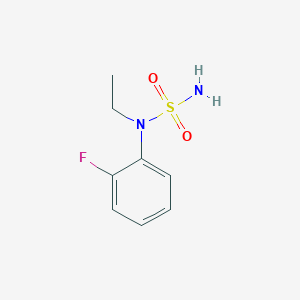
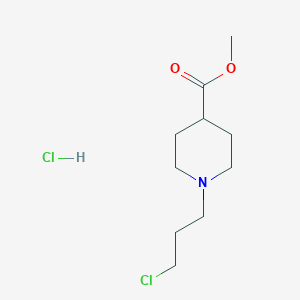
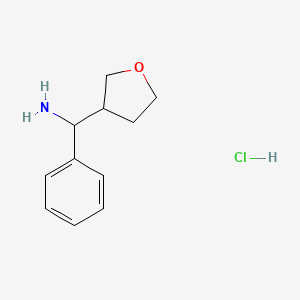
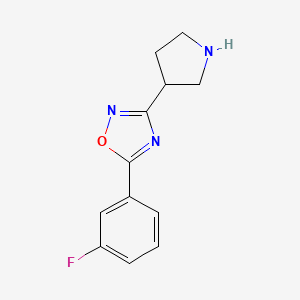
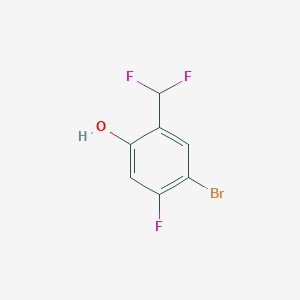
![2-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1471271.png)
